

6-Bromoimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromoimidazo[1,2-a]pyridine**

Cat. No.: **B040293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of **6-Bromoimidazo[1,2-a]pyridine**. This heterocyclic compound is a key building block in medicinal chemistry, and understanding its characteristics is crucial for its application in the design and synthesis of novel therapeutic agents.

Chemical Properties and Structure

6-Bromoimidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound. The fusion of an imidazole and a pyridine ring results in a scaffold with unique electronic properties that are of significant interest in drug discovery. The bromine substituent at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Structural Information

The chemical structure of **6-Bromoimidazo[1,2-a]pyridine** is characterized by the fusion of a pyridine ring and an imidazole ring.

IUPAC Name: **6-bromoimidazo[1,2-a]pyridine**

Structure:

Caption: Chemical structure of **6-Bromoimidazo[1,2-a]pyridine**.

Physicochemical Properties

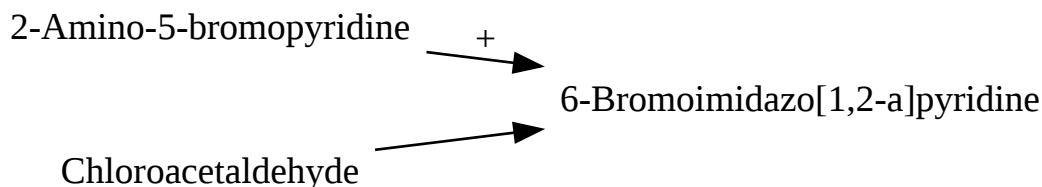
A summary of the key physicochemical properties of **6-Bromoimidazo[1,2-a]pyridine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrN ₂	[1]
Molecular Weight	197.03 g/mol	[1]
Melting Point	76-81 °C	[1]
Boiling Point	165 °C at 1.5 Torr	[2]
CAS Number	6188-23-4	[1]
Appearance	Faint beige crystalline needles	[2]
Solubility	Slightly soluble in water. Soluble in organic solvents such as ethyl acetate and dichloromethane.	[2] [3] [4]
SMILES	Brc1ccc2nccn2c1	[1]

Spectroscopic Data

While a definitive, fully assigned spectrum for **6-Bromoimidazo[1,2-a]pyridine** is not readily available in the searched literature, the following are the expected chemical shifts based on data from closely related imidazo[1,2-a]pyridine derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the pyridine and imidazole rings will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic system.


¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C6) is expected to be observed around δ 110-120 ppm, while the other aromatic carbons will appear in the range of δ 110-150 ppm.

Experimental Protocols

Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The following protocol is adapted from a patented synthesis method.[\[3\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-Bromoimidazo[1,2-a]pyridine**.

Materials:

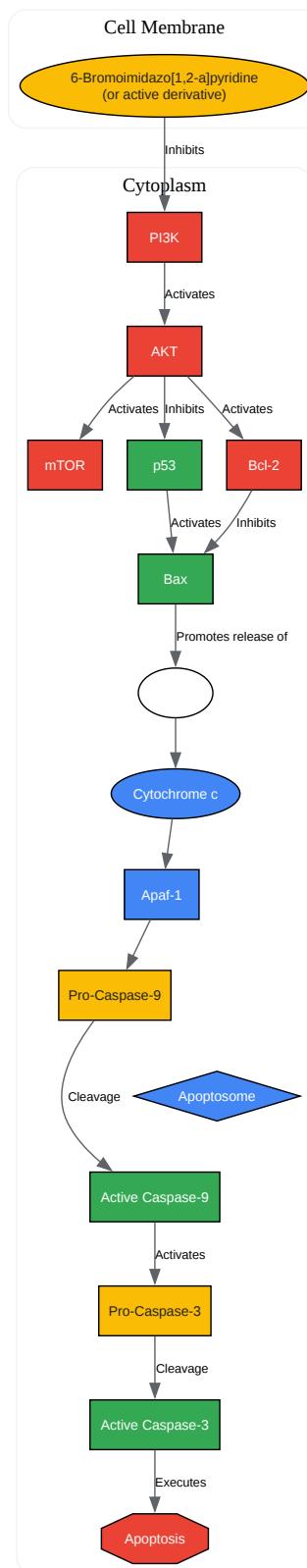
- 2-Amino-5-bromopyridine
- 40% Chloroacetaldehyde aqueous solution
- Sodium bicarbonate
- Ethanol
- Ethyl acetate
- n-Hexane
- Anhydrous sodium sulfate

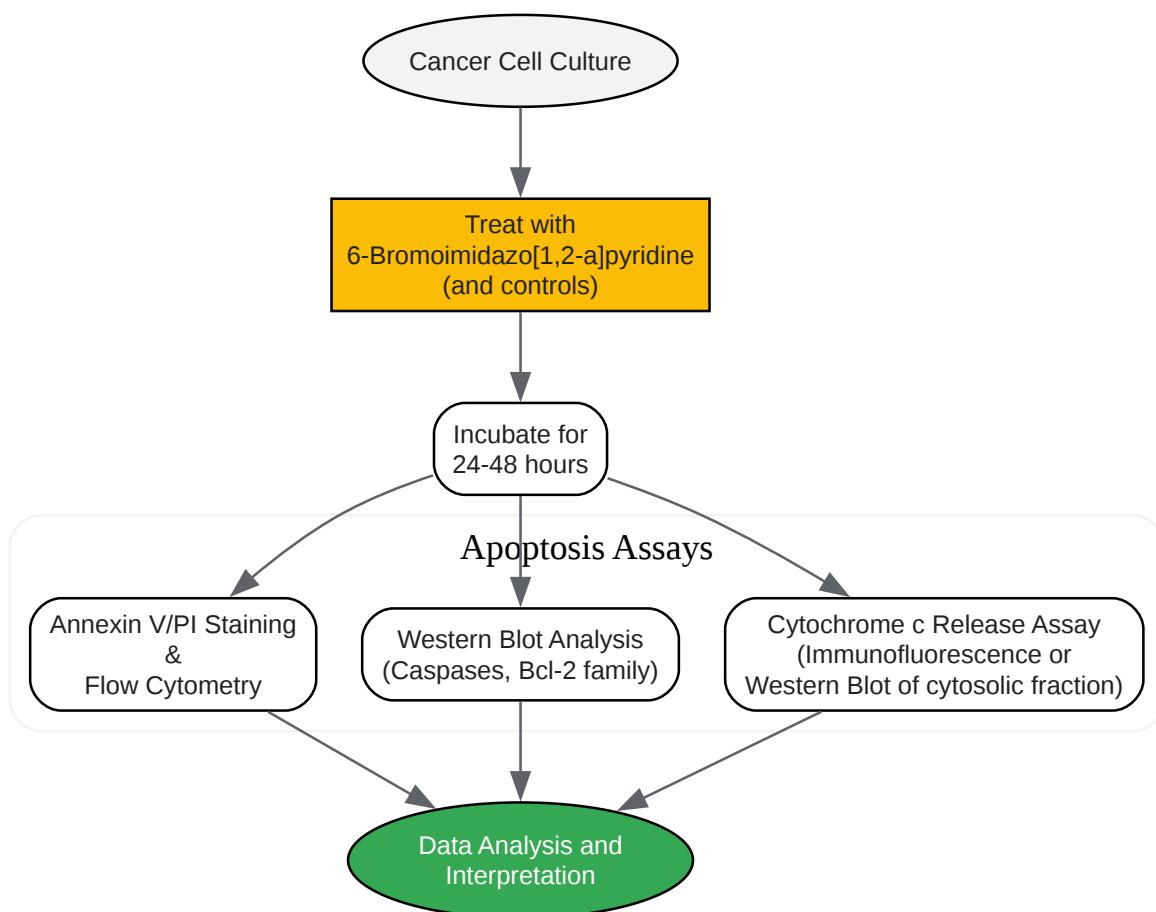
- Water

Procedure:

- To a reaction flask, add 2-amino-5-bromopyridine (1.0 eq).
- Add ethanol as the solvent.
- Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2 eq).
- Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent mixture to yield pure **6-bromoimidazo[1,2-a]pyridine**.^[3]

Biological Activity and Signaling Pathways


The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological effects of **6-bromoimidazo[1,2-a]pyridine** are limited in the public domain, research on closely related analogues provides significant insights into its potential mechanisms of action, particularly in the context of cancer therapy.


Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through modulation of key signaling pathways.

Apoptosis Induction via the Intrinsic Pathway

Several studies on imidazo[1,2-a]pyridine derivatives suggest a common mechanism of apoptosis induction involving the intrinsic or mitochondrial pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.

The following diagram illustrates a likely signaling cascade initiated by an active imidazo[1,2-a]pyridine derivative, based on published research for this class of compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 2. 6-Bromoimidazo[1,2-a]pyridine manufacturers and suppliers in india [chemicalbook.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]

- To cite this document: BenchChem. [6-Bromoimidazo[1,2-a]pyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040293#6-bromoimidazo-1-2-a-pyridine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b040293#6-bromoimidazo-1-2-a-pyridine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com